1-(Naphthalen-1-yl)pyrrolidin-3-amine

Description

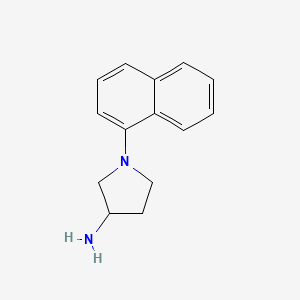

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-12-8-9-16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQSEBQJGIBLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Naphthalen 1 Yl Pyrrolidin 3 Amine and Its Core Scaffolds

Methodologies for Pyrrolidine (B122466) Ring Construction and Functionalization

The synthesis of pyrrolidine-containing molecules can be broadly categorized into two main approaches: the creation of the pyrrolidine ring from acyclic precursors, known as de novo synthesis, and the modification or functionalization of a pre-existing pyrrolidine ring. mdpi.comresearchgate.net

De Novo Pyrrolidine Ring Synthesis Approaches

De novo strategies are fundamental in organic chemistry, allowing for the construction of the pyrrolidine core with various substitution patterns from the ground up.

Intermolecular cascade annulation reactions represent an efficient strategy for constructing complex heterocyclic systems. A notable approach involves the reaction of aminomaleimides with quinoline (B57606) chalcones. nih.gov Although this specific reaction leads to a more complex fused pyrrolidinetrione system, the underlying principle of intermolecular annulation—where two different molecules combine to form a ring—is a key strategy. The process can proceed under metal-free conditions, involving a 1,4-Michael addition followed by an intermolecular cascade annulation, demonstrating excellent functional group tolerance. nih.gov

Table 1: Example of Intermolecular Annulation for a Pyrrolidine-related System

| Reactants | Conditions | Product Type | Key Features |

|---|

Intramolecular cyclization, where a single molecule containing all the necessary atoms folds to form the pyrrolidine ring, is a powerful and widely used method. osaka-u.ac.jpnih.gov These reactions are often characterized by high efficiency and stereocontrol.

Several distinct intramolecular pathways are utilized:

Radical-Mediated Cyclization: In the biosynthesis of kainoids, nonheme iron and 2-oxoglutarate-dependent enzymes catalyze the radical-mediated cyclization of N-isoprenylated L-glutamate derivatives to form the pyrrolidine ring. acs.org This process involves the stereoselective abstraction of a hydrogen atom, followed by radical cyclization. acs.org

Copper-Promoted Aminooxygenation: The intramolecular aminooxygenation of alkene substrates provides a route to disubstituted pyrrolidines. The diastereoselectivity of this copper-promoted reaction is dependent on the substitution pattern of the starting material, yielding either cis- or trans-pyrrolidines with high selectivity. nih.gov

Cyclization of Amide Dianions: Amide dianions, generated from N-arylacetamides, can react with reagents like epibromohydrin. This process involves a nucleophilic attack followed by intramolecular cyclization to yield 5-(hydroxymethyl)pyrrolidin-2-ones regioselectively. organic-chemistry.org

Reductive Azomethine Ylide Generation: An iridium-catalyzed reductive approach can generate an azomethine ylide from a linear substrate containing an amide and an alkene. This intermediate then undergoes a chemoselective intramolecular cycloaddition to form complex tricyclic pyrrolidine structures as a single diastereoisomer. acs.org

Table 2: Comparison of Intramolecular Cyclization Methods for Pyrrolidine Synthesis

| Method | Key Reagents/Catalysts | Starting Material Type | Key Features |

|---|---|---|---|

| Radical-Mediated Cyclization | Nonheme iron enzymes | N-isoprenylated L-glutamate derivatives | Biosynthetic pathway, stereoselective H-abstraction. acs.org |

| Copper-Promoted Aminooxygenation | Copper(II) | α- or γ-substituted 4-pentenyl sulfonamides | High diastereoselectivity, produces cis or trans products based on substrate. nih.gov |

| Amide Dianion Cyclization | n-Butyllithium, Epibromohydrin | N-arylacetamides | Regioselective, forms functionalized pyrrolidin-2-ones. organic-chemistry.org |

The 1,3-dipolar cycloaddition is a cornerstone of five-membered heterocycle synthesis, including the pyrrolidine ring. wikipedia.org This reaction typically involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with a dipolarophile, usually an alkene or alkyne. acs.orgnih.govwikipedia.org This method is highly valued for its ability to construct the pyrrolidine skeleton with control over multiple stereocenters in a single, atom-economic step. acs.orgrsc.org

The versatility of this approach is demonstrated by various catalytic systems and substrates:

Silver-Catalyzed Cycloadditions: The use of a silver carbonate (Ag₂CO₃) catalyst enables the reaction between N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org

Copper-Catalyzed Asymmetric Cycloadditions: Chiral N,O-ligand/Copper catalytic systems have been developed for the highly efficient asymmetric 1,3-dipolar cycloaddition of azomethine ylides to β-fluoroacrylates. This yields chiral, densely substituted pyrrolidines containing a fluorinated quaternary stereocenter with excellent diastereo- and enantioselectivity. acs.org

Multicomponent Reactions: The 1,3-dipolar cycloaddition is often employed in multicomponent reactions. For instance, the reaction between isatin (B1672199) and an amino acid ester generates an azomethine ylide in situ, which then reacts with a dipolarophile to produce complex spiro-pyrrolidine derivatives. tandfonline.com

Table 3: Catalytic Systems for 1,3-Dipolar Cycloaddition in Pyrrolidine Synthesis

| Catalyst System | Reactants | Product Features |

|---|---|---|

| Ag₂CO₃ | N-tert-butanesulfinylazadienes, Azomethine ylides | Densely substituted, high diastereoselectivity. acs.org |

| Chiral N,O-ligand/Cu(CH₃CN)₄BF₄ | Azomethine ylides, (Z)-β-Fluoroacrylates | Four contiguous stereocenters, up to 99% ee. acs.org |

| Iridium Complex (Vaska's)/TMDS | Tertiary amides, Conjugated alkenes | Generates unstabilized azomethine ylides reductively. acs.org |

Functionalization of Pre-Existing Pyrrolidine Rings

When a pyrrolidine ring is already present in a starting material, synthetic strategies focus on its functionalization. This is a common approach in drug synthesis, often starting from commercially available, optically pure sources like proline or 4-hydroxyproline. mdpi.comresearchgate.net

Attaching a substituent to the nitrogen atom of the pyrrolidine ring is a critical step in the synthesis of compounds like 1-(naphthalen-1-yl)pyrrolidin-3-amine. The N-aryl pyrrolidine motif is present in a wide array of biologically active compounds. nih.gov Several methods exist for this transformation, which involves forming a C-N bond between the pyrrolidine nitrogen and an aryl group (in this case, a naphthalene (B1677914) ring).

Key strategies for N-arylation include:

Transition-Metal Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig and Chan-Evans-Lam couplings are powerful methods for forming N-aryl bonds. nih.gov

Reductive Amination: This highly efficient approach involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.gov For the target molecule, this could involve reacting 3-aminopyrrolidine (B1265635) with naphthaldehyde, followed by reduction. A practical method for synthesizing N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines via iridium-catalyzed transfer hydrogenation. nih.gov

Multicomponent Domino Reactions: A solvent-free, one-pot, three-component reaction of naphthalen-2-ol, nicotinaldehyde, and pyrrolidine has been reported to directly yield 1-[(pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol. nih.gov This demonstrates the direct formation of a complex N-substituted pyrrolidine from simple precursors in a single operation.

Table 4: Selected N-Substitution Strategies for Pyrrolidine Rings

| Strategy | Reagents/Catalysts | Description |

|---|---|---|

| Reductive Amination | Diketones, Anilines, Iridium catalyst | Successive reductive amination via transfer hydrogenation to form N-aryl pyrrolidines. nih.gov |

| Classical Amination | Dihalogenated compounds or diols, Aromatic amines | A prevalent classical method for pyrrolidine synthesis. nih.gov |

| Three-Component Domino Reaction | Naphthalen-2-ol, Aldehyde, Pyrrolidine | Solvent-free, one-pot synthesis to form a complex N-substituted pyrrolidine. nih.gov |

Side-Chain Elaboration at Pyrrolidine Ring Carbons

The functionalization of the pyrrolidine ring at its carbon atoms is a key strategy for creating diverse derivatives. This can be achieved through the modification of existing side chains or the direct introduction of new functional groups onto the pyrrolidine core.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the direct functionalization of saturated nitrogen heterocycles like pyrrolidine. nih.govacs.orgacs.orgrsc.org This method allows for the formation of a carbon-carbon bond between a pyrrolidine ring carbon and an aryl group. For instance, the use of a thioacyl group as a directing group can facilitate the palladium-catalyzed α-arylation of 3-pyrrolines with arylboronic acids, leading to 2-aryl-3-pyrrolines which can be subsequently converted to polysubstituted pyrrolidines. rsc.org

Furthermore, with the use of an aminoquinoline auxiliary at the C(3) position, a regio- and stereoselective palladium-catalyzed C(4)–H arylation of pyrrolidines can be achieved with high efficiency. acs.orgresearchgate.net This silver-free method employs a low catalyst loading and an inexpensive base like potassium carbonate. acs.orgresearchgate.net The directing group can later be removed under mild conditions, providing access to a variety of functionalized pyrrolidine building blocks. acs.orgresearchgate.net

A one-pot, four-step protocol has been developed for the diastereoselective synthesis of silyl-substituted pyrrolidines. nih.govacs.org This sequence involves the addition of a silyllithium reagent to a diaryl olefin, followed by the highly diastereoselective addition of the resulting intermediate to a chiral sulfinimine and subsequent intramolecular cyclization. nih.govacs.org Such methods highlight the potential to introduce diverse side chains with a high degree of stereocontrol.

Installation of the Naphthalene Moiety onto the Pyrrolidine Core

The introduction of the naphthalene group onto the nitrogen atom of the pyrrolidine ring is a critical step in the synthesis of the target compound. This can be accomplished through direct N-arylation methods or convergent synthetic strategies.

Direct N-Arylation Methods utilizing Naphthalene Precursors

Direct N-arylation reactions are among the most efficient methods for forming the C-N bond between the pyrrolidine nitrogen and the naphthalene ring. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for this purpose, involving the reaction of an amine with an aryl halide. wikipedia.orgatlanchimpharma.com This reaction has broad utility and has been successfully applied in the synthesis of numerous pharmaceuticals. atlanchimpharma.com The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org For the synthesis of this compound, this would typically involve the coupling of pyrrolidin-3-amine with a naphthyl halide.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, offers a complementary copper-catalyzed approach for the formation of aryl-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction couples an amine with an aryl boronic acid and can often be performed at room temperature in the presence of air. wikipedia.orgorganic-chemistry.org An example of this reaction is the coupling of a pyrrole (B145914) with an aryl boronic acid, which proceeds in high yield. wikipedia.org This method could be applied by reacting pyrrolidin-3-amine with a naphthaleneboronic acid.

The Ullmann condensation is a classical copper-promoted reaction that can be used to form aryl amines from aryl halides. wikipedia.orgthermofisher.com While traditional Ullmann reactions often require harsh conditions with high temperatures and stoichiometric copper, modern variations have been developed that use catalytic amounts of copper with various ligands, allowing for milder reaction conditions. organic-chemistry.orgnih.gov

Below is a table summarizing typical conditions for these N-arylation reactions:

Table 1: Comparison of N-Arylation Methods| Reaction | Catalyst | Naphthalene Precursor | Typical Conditions |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | Naphthyl halide or triflate | Base (e.g., NaOtBu), organic solvent (e.g., toluene) |

| Chan-Lam Coupling | Copper(II) salts (e.g., Cu(OAc)₂) | Naphthaleneboronic acid | Often at room temperature, open to air |

| Ullmann Condensation | Copper (metal or salts) | Naphthyl halide | High temperatures, polar solvents (e.g., DMF, NMP) |

Convergent Synthesis Approaches integrating Naphthalene and Pyrrolidine Fragments

Convergent synthesis involves the separate preparation of the naphthalene and pyrrolidine-containing fragments, which are then joined together in a later step. This approach can be advantageous for complex molecules.

One such strategy involves the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides to produce N-aryl-2-allyl pyrrolidines. nih.gov In a convergent synthesis of this compound, a γ-(N-naphthalenylamino)alkene could be cyclized in this manner. These reactions are known to proceed with high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov

Another convergent approach is the synthesis of polysubstituted pyrrolidines from acyclic precursors. For instance, a one-pot reaction sequence starting from α-(alkylideneamino)nitriles and enones can lead to the formation of highly substituted pyrrolidines. thieme-connect.com A naphthalene moiety could be incorporated into one of the starting materials, leading to the desired N-naphthylpyrrolidine derivative upon cyclization.

Chiral Synthesis of this compound and its Stereoisomers

The stereochemistry of this compound is crucial for its biological activity. Therefore, the development of stereoselective synthetic routes is of paramount importance.

Asymmetric Synthetic Routes to Chiral Pyrrolidine Derivatives

A variety of asymmetric methods have been developed for the synthesis of chiral pyrrolidine derivatives. One of the most powerful methods is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. acs.org This reaction allows for the direct construction of the pyrrolidine ring with control over multiple stereocenters. acs.org Organocatalyzed versions of this reaction, for example using cinchona alkaloid-derived catalysts, have been shown to produce benzopyrano[3,4-c]pyrrolidine derivatives with high enantioselectivity. acs.org

The use of chiral auxiliaries is another effective strategy. For example, chiral N-tert-butanesulfinylimines can act as effective electron-withdrawing groups in 1-azadienes, enabling the highly diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. acs.org The chiral auxiliary can be removed in a subsequent step to yield the desired chiral pyrrolidine.

Asymmetric synthesis can also be achieved using chiral reagents. youtube.com For instance, the reduction of a prochiral ketone with a chiral reducing agent can lead to the formation of a chiral alcohol with high enantiomeric excess. youtube.com Similarly, chiral catalysts can be employed in a wide range of transformations to induce chirality in the product. youtube.com

The following table provides examples of asymmetric strategies for pyrrolidine synthesis:

Table 2: Asymmetric Strategies for Chiral Pyrrolidine Synthesis| Strategy | Description | Example |

|---|---|---|

| Asymmetric [3+2] Cycloaddition | Use of a chiral catalyst to control the stereochemical outcome of the cycloaddition between an azomethine ylide and an alkene. | Cinchona alkaloid-catalyzed reaction of o-hydroxy aromatic aldimines with coumarins. acs.org |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemistry of a subsequent reaction. | N-tert-butanesulfinyl group used to control the diastereoselectivity of a 1,3-dipolar cycloaddition. acs.org |

| Chiral Reagent/Catalyst | A chiral reagent or catalyst is used to convert a prochiral substrate into a chiral product. | Iridium-catalyzed asymmetric reductive amination using bulky phosphoramidite (B1245037) ligands. rsc.org |

Diastereoselective Control in the Formation of the Pyrrolidin-3-amine Stereocenter

When a chiral center already exists in the molecule, it is crucial to control the formation of the new stereocenter at the C-3 position of the pyrrolidine ring in a diastereoselective manner.

Copper-promoted intramolecular aminooxygenation of alkenes is a method that has been shown to produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov For example, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines, while γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts. nih.gov

The use of chiral auxiliaries can also effectively control diastereoselectivity. In the synthesis of silyl-substituted pyrrolidines, the highly diastereoselective addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine is a key step. nih.govacs.org

Furthermore, N-bromosuccinimide-induced aziridine (B145994) ring expansion of cinnamylaziridine has been developed for the diastereoselective synthesis of functionalized pyrrolidines containing three stereocenters. rsc.org The excellent diastereoselectivity observed in this reaction suggests that the nucleophilic attacks occur in an Sₙ2 manner. rsc.org

Enantioselective Methodologies for this compound Precursors

The synthesis of enantiomerically pure this compound hinges on the availability of chiral precursors, primarily the 3-aminopyrrolidine core. (R)-(+)-3-Aminopyrrolidine is a recognized chiral building block in the synthesis of various biologically active molecules. chemimpex.com Its value lies in its ability to introduce stereocenters, which is crucial for the efficacy of many pharmaceutical agents. chemimpex.com

A prominent strategy for creating chiral pyrrolidine rings is the enantioselective 1,3-dipolar cycloaddition. This method involves the reaction of azomethine ylides with alkenes to form the pyrrolidine heterocycle, often with high levels of stereocontrol. nih.govacs.org The selection of appropriate chiral ligands, metal catalysts, and dipolarophiles is key to achieving high enantioselectivity. nih.gov For instance, chiral complexes of metals like silver(I) or copper(I) with ligands such as Segphos can be used to direct the stereochemical outcome of the cycloaddition, yielding either exo or endo products diastereoselectively. organic-chemistry.org

Researchers have successfully used (Z)-nitroalkenes bearing a masked amino group as dipolarophiles in these reactions. nih.gov The subsequent reduction of the nitro group and hydrolysis of the masking group provides access to chiral cis-3,4-diaminopyrrolidine derivatives. nih.gov Another approach employs N-tert-butanesulfinyl imines as part of a 1-azadiene system in reactions with azomethine ylides. The chiral sulfinyl group acts as an effective auxiliary, directing the diastereoselectivity of the cycloaddition to produce densely substituted pyrrolidines with up to four stereogenic centers. acs.org

The table below summarizes key aspects of these enantioselective cycloaddition strategies.

| Method | Catalyst/Auxiliary | Key Reactants | Outcome |

| Diastereodivergent [3+2] Cycloaddition | Ag(I) or Cu(I) with (S)-DM- or (S)-DTBM-Segphos ligands | Iminoesters and electrophilic alkenes | Provides access to both exo and endo cycloadducts with high enantioselectivity. organic-chemistry.org |

| Enantioselective 1,3-Dipolar Cycloaddition | Silver salts and various chiral ligands | Imino esters and (Z)-nitroalkenes with a masked amino group | Yields chiral cis-2,3-diaminoprolinates after reduction and hydrolysis. nih.gov |

| Diastereoselective [3+2] Cycloaddition | Ag₂CO₃ | N-tert-butanesulfinylazadienes and azomethine ylides | Produces densely substituted pyrrolidines with high diastereoselectivity controlled by the chiral sulfinyl group. acs.org |

Advanced Synthetic Methodologies

Modern synthetic chemistry offers innovative tools that can be applied to the synthesis of complex molecules like this compound, focusing on sustainability, efficiency, and safety.

Biocatalytic Approaches for Pyrrolidine Synthesis

Biocatalysis has emerged as a powerful strategy for constructing chiral molecules under mild conditions. rsc.orgnih.gov Nature utilizes enzymatic cascades to build N-heterocycles, and this principle has been adapted for synthetic purposes. nih.govescholarship.org A significant breakthrough is the development of engineered enzymes, such as variants of cytochrome P450, to catalyze reactions not found in nature. nih.govcaltech.edu

Directed evolution has produced cytochrome P411 variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides. nih.govescholarship.orgacs.org This reaction involves the insertion of an alkyl nitrene into a C-H bond to form the pyrrolidine ring with good to excellent enantioselectivity and efficiency. nih.govcaltech.edu For example, the engineered variant P411-PYS-5149 has been shown to synthesize various pyrrolidine derivatives from azide (B81097) precursors with yields up to 74% and enantiomeric ratios as high as 99:1. nih.govacs.org This biocatalytic method represents a more direct and environmentally benign alternative to traditional multi-step synthetic sequences that often require pre-functionalization of the substrate. nih.gov

The table below highlights the performance of an engineered biocatalyst in pyrrolidine synthesis. nih.gov

| Substrate | Biocatalyst Variant | Yield | Enantiomeric Ratio (e.r.) |

| para-fluoro substituted azide | P411-PYS-5149 | Moderate-Good | 99:1 |

| para-methyl substituted azide | P411-PYS-5149 | Moderate-Good | >95:5 |

| para-methoxy substituted azide | P411-PYS-5149 | Moderate-Good | >95:5 |

Applications of Flow Chemistry in the Synthesis of Naphthalene-Pyrrolidine Compounds

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.com In a flow reactor, reactants are pumped through a heated and pressurized tube or channel, allowing for precise control over reaction parameters like temperature, pressure, and residence time. youtube.com This level of control can lead to higher yields, better product quality, and the ability to safely perform reactions that are hazardous on a large scale in batch mode, such as those involving azides or other energetic intermediates. youtube.com

While specific literature on the flow synthesis of this compound is not available, the principles of flow chemistry are directly applicable. For example, a key step like the N-arylation of the 3-aminopyrrolidine precursor with a naphthalene derivative could be performed in a continuous-flow setup. This would allow for rapid optimization of reaction conditions and could potentially reduce reaction times from hours to minutes. youtube.com Furthermore, photochemical reactions, such as the intramolecular [2+2] cycloaddition used to create a pyrrolidine analogue, have been successfully implemented in flow, demonstrating the versatility of this technology for heterocycle synthesis. acs.org The global flow chemistry market is projected to grow significantly, indicating its increasing adoption in the pharmaceutical and biotechnology industries for more efficient, cost-effective, and safer manufacturing processes. youtube.com

Reaction Mechanisms and Theoretical Chemistry of 1 Naphthalen 1 Yl Pyrrolidin 3 Amine

Mechanistic Elucidation of Synthetic Transformations Involving the Pyrrolidine (B122466) and Naphthalene (B1677914) Moieties

The synthesis of N-aryl pyrrolidines, such as 1-(Naphthalen-1-yl)pyrrolidin-3-amine, can be achieved through several established synthetic routes. The mechanistic pathways for these transformations are governed by the principles of nucleophilic substitution and cycloaddition reactions, among others. The specific pathway often dictates the reaction's efficiency and selectivity. Common strategies for forming the crucial C-N bond between the naphthalene and pyrrolidine rings include nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

In the context of a nucleophilic aromatic substitution (SNAr) pathway, the reaction would likely proceed between a 1-substituted naphthalene (e.g., 1-fluoronaphthalene or 1-chloronaphthalene) and 3-aminopyrrolidine (B1265635) or a suitably protected derivative. The reaction mechanism involves the formation of a Meisenheimer complex, a key reaction intermediate.

Step 1: Nucleophilic Attack: The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the C1 carbon of the naphthalene ring, which bears the leaving group. This step leads to the formation of a resonance-stabilized anionic σ-complex, known as the Meisenheimer intermediate. The negative charge is delocalized across the naphthalene ring system.

Step 2: Transition State: The transition state for this step involves the partial formation of the C-N bond and partial breaking of the C-X (where X is the leaving group) bond. The geometry at the C1 carbon changes from sp2 to a more sp3-like hybridization.

Step 3: Reformation of Aromaticity: The aromaticity of the naphthalene ring is restored by the departure of the leaving group (e.g., F- or Cl-). This is typically the rate-determining step in many SNAr reactions.

Alternatively, palladium-catalyzed Buchwald-Hartwig amination offers another robust pathway. This mechanism involves a catalytic cycle with several key intermediates:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 1-halonaphthalene to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The 3-aminopyrrolidine coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst. The transition state for this step is crucial for the formation of the final product.

The selectivity and rate of the synthesis of this compound are governed by both kinetic and thermodynamic factors.

Kinetic Control: In SNAr reactions, the rate is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the aromatic ring, although the naphthalene system itself is sufficiently activated for this reaction. The reaction kinetics are also influenced by solvent polarity and temperature. For instance, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base and leaving the nucleophile more reactive.

Computational Chemistry Investigations of this compound

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) allow for the detailed study of molecular structure, electronic properties, and reactivity.

DFT calculations, often employing functionals like B3LYP with a 6-311G(d,p) basis set, are used to determine the optimized molecular geometry and conformational preferences of this compound. researchgate.netresearchgate.net

Due to significant steric hindrance between the pyrrolidine ring at the C1 position and the hydrogen atom at the C8 (peri) position of the naphthalene ring, the molecule is not planar. mdpi.com The naphthalene and pyrrolidine ring systems are expected to be twisted with respect to each other. The dihedral angle between the plane of the naphthalene ring and the mean plane of the pyrrolidine ring is a key parameter describing this conformation. nih.gov Studies on structurally similar N-aryl pyrrolidines and peri-substituted naphthalenes show that this torsion is a common feature to alleviate steric strain. mdpi.comnih.gov The pyrrolidine ring itself typically adopts a non-planar envelope or twisted conformation. nih.gov

| Parameter | Predicted Value | Description |

| C(naphthyl)-N(pyrrolidine) Bond Length | ~1.40 Å | Typical length for an aryl-amine bond, indicating partial double bond character. |

| Dihedral Angle (Naphthalene-Pyrrolidine) | 60° - 80° | The angle of twist between the two ring systems to minimize steric repulsion. nih.gov |

| Pyrrolidine Conformation | Envelope or Twist | The non-planar conformation adopted by the five-membered ring. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of these orbitals determine the molecule's nucleophilic and electrophilic character. youtube.com

HOMO: For this compound, the HOMO is expected to be predominantly localized on the electron-rich regions of the molecule. Given the presence of two nitrogen atoms, the lone pair electrons of the pyrrolidine nitrogen and the exocyclic amine group will contribute significantly to the HOMO. This indicates that these sites are the most nucleophilic and susceptible to electrophilic attack. researchgate.net

LUMO: The LUMO is anticipated to be distributed primarily over the electron-deficient naphthalene ring system. The π* anti-bonding orbitals of the aromatic ring make it the primary site for nucleophilic attack. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. rsc.orgnih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

| Orbital/Parameter | Predicted Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.5 to -1.5 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Energy difference indicating chemical reactivity and kinetic stability. |

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. nih.gov

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov

| Descriptor | Formula | Predicted Characteristic |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Moderate |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderately hard, indicating good stability. |

| Global Softness (S) | 1 / (2η) | Moderately soft. |

| Electrophilicity Index (ω) | μ2 / (2η) | Moderate electrophilicity. |

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within the molecule for specific types of attack. researchgate.net

Fukui Function for Nucleophilic Attack (f+): Indicates the most electrophilic sites, where a nucleophile is most likely to attack. For this molecule, the f+ values are expected to be highest on certain carbon atoms of the naphthalene ring.

Fukui Function for Electrophilic Attack (f-): Pinpoints the most nucleophilic sites, prone to attack by an electrophile. The highest f- values would be predicted for the nitrogen atoms and specific carbons on the naphthalene ring that are activated by the amine substituent. researchgate.net

Fukui Function for Radical Attack (f0): Predicts the sites most susceptible to radical reactions.

These computational analyses provide a detailed electronic picture of this compound, complementing the mechanistic understanding of its synthesis and predicting its behavior in chemical reactions.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. BDE calculations are vital for understanding thermal stability and predicting reaction pathways involving radical mechanisms. For this compound, several key bonds are of interest:

C-N Bonds: The bond connecting the naphthalene ring to the pyrrolidine nitrogen (N1-Cnaphthyl) and the bond connecting the amine group to the pyrrolidine ring (C3-Namine).

N-H Bonds: The bonds within the primary amine group.

C-H Bonds: Bonds at various positions on the pyrrolidine and naphthalene rings.

The BDE for the N-H bond in the amine group is expected to be a common site for hydrogen atom abstraction. The C-N bond connecting the naphthalene ring to the pyrrolidine is likely to be strong due to the involvement of the nitrogen lone pair with the aromatic system. However, precise BDE values for this molecule are not available in the scientific literature.

Table 2: Estimated Bond Dissociation Energies (Illustrative)

| Bond | Type | Estimated BDE (kcal/mol) | Significance |

|---|---|---|---|

| N-H | Primary Amine | ~90-95 | Potential site for radical formation |

| Cnaphthyl-Npyrrolidine | Aryl-Amine | ~95-105 | Thermally stable bond |

| Cpyrrolidine-Namine | Alkyl-Amine | ~80-85 | Weaker than the aryl C-N bond |

Note: These are general estimations for similar bond types. Specific calculated values for this compound are not published.

Molecular Dynamics (MD) Simulations relevant to Molecular Behavior

Molecular Dynamics (MD) simulations could provide profound insights into the conformational flexibility, solvent interactions, and dynamic behavior of this compound over time. Key areas of investigation would include:

Conformational Analysis: The pyrrolidine ring can adopt various puckered conformations (envelope, twist). MD simulations would reveal the preferred conformations and the energy barriers between them. The orientation of the bulky naphthalene group relative to the pyrrolidine ring would also be a critical dynamic feature.

Solvation Effects: In a solvent like water, MD simulations would illustrate the formation of hydrogen bonds between the solvent and the amine groups, influencing the molecule's solubility and conformational preferences.

As with the other theoretical parameters, no specific MD simulation studies for this compound have been published, precluding a detailed discussion of its specific dynamic behavior.

Structural Diversification and Advanced Derivative Design of 1 Naphthalen 1 Yl Pyrrolidin 3 Amine Analogs

Systematic Derivatization at the Pyrrolidine (B122466) Nitrogen (N1)

The nitrogen atom of the pyrrolidine ring (N1) serves as a prime site for systematic derivatization to modulate the physicochemical properties of the parent compound. A common and effective method for this is N-arylation. The synthesis of N-aryl-substituted pyrrolidines can be achieved through the reductive amination of diketones with anilines, a process catalyzed by iridium in a transfer hydrogenation reaction. ekb.eg This method allows for the introduction of a variety of substituted and unsubstituted aryl groups at the N1 position.

Another approach involves the reaction of arylamines with cyclic ethers in the presence of phosphorus oxychloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which provides a facile route to N-aryl-substituted azacycles, including pyrrolidines. organic-chemistry.org These methods facilitate the generation of a library of N-aryl analogs of 1-(naphthalen-1-yl)pyrrolidin-3-amine, allowing for a systematic investigation of the impact of electronic and steric effects of the N1-substituent.

| Starting Materials | Reaction Conditions | Product Type | Reference |

| Diketones, Anilines | Iridium Catalyst, Formic Acid, 80°C | N-Aryl-substituted pyrrolidines | ekb.eg |

| Arylamines, Cyclic Ethers | POCl₃, DBU | N-Aryl-substituted azacycles | organic-chemistry.org |

Functional Group Modifications at the Pyrrolidin-3-amine Position

The primary amine at the 3-position of the pyrrolidine ring is a key functional handle for a wide array of chemical transformations, leading to the synthesis of diverse derivatives such as amides, ureas, and sulfonamides.

Amide Synthesis: The direct condensation of carboxylic acids with the 3-amino group is a fundamental approach to generate amide derivatives. This can be effectively mediated by reagents like titanium tetrachloride (TiCl₄) in pyridine. nih.gov This method is compatible with a broad range of carboxylic acids, enabling the introduction of various acyl groups. Another common strategy involves the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base like triethylamine (B128534) (Et₃N) to facilitate the reaction between the amine and a carboxylic acid. nih.gov

Urea Synthesis: Unsymmetrical ureas can be synthesized from the 3-amino group by reaction with isocyanates. A more versatile method involves the in situ generation of an isocyanate from a Cbz-protected amine, which then reacts with the primary amine. rsc.org Alternatively, the reaction of two different amines with 1,1'-carbonyldiimidazole (B1668759) (CDI) provides a route to unsymmetrical 1,3-disubstituted ureas. nih.gov For instance, 3-aminopyridine (B143674) can be reacted with CDI, followed by the addition of α-naphthylamine to yield 1-(naphthalen-1-yl)-3-(pyridin-3-yl)urea. nih.gov

Sulfonamide Synthesis: The synthesis of sulfonamides can be achieved by reacting the 3-amino group with sulfonyl chlorides. A one-pot method for synthesizing sulfonamides from primary amines involves the use of cyanuric chloride (TCT) and triethylamine in anhydrous acetonitrile (B52724). organic-chemistry.org This method is efficient and proceeds under mild conditions. Furthermore, primary sulfonamides can be directly synthesized from organometallic reagents and novel sulfinylamine reagents like t-BuONSO. acs.org

| Derivative Type | Reagents/Method | Key Features | Reference |

| Amides | Carboxylic acids, TiCl₄, pyridine | Direct condensation | nih.gov |

| Amides | Carboxylic acids, EDCI, Et₃N | Coupling agent-mediated | nih.gov |

| Ureas | Isocyanates (in situ from Cbz-amine) | One-pot synthesis | rsc.org |

| Ureas | Amines, 1,1'-Carbonyldiimidazole (CDI) | Phosgene analog method | nih.gov |

| Sulfonamides | Sulfonyl chlorides, TCT, Et₃N | Mild, one-pot synthesis | organic-chemistry.org |

| Sulfonamides | Organometallic reagents, t-BuONSO | Direct synthesis | acs.org |

Strategic Substitutions on the Naphthalene (B1677914) Ring System

Modification of the naphthalene ring system allows for the fine-tuning of electronic and steric properties, which can significantly influence the biological activity and physical characteristics of the analogs. A variety of synthetic methods are available for introducing substituents onto the naphthalene core.

Electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I₂), or N-bromosuccinimide (NBS) provides a regioselective route to polysubstituted naphthalenes. nih.gov This methodology is tolerant of various functional groups. Additionally, metal-catalyzed reactions, such as those involving palladium, copper, and rhodium, are powerful tools for the synthesis of substituted naphthalene derivatives through processes like cycloadditions and carboannulations. acs.org For instance, ruthenium-catalyzed carbocyclization of 2-alkynylstyrenes can yield 1,2-di- and 1,4,7-trisubstituted naphthalenes. acs.org

Halogenation of the naphthalene ring can also be achieved. For example, bromination of 1-(1-naphthyl)-1-propanone can be carried out using a brominating agent, leading to bromine-containing derivatives that can be further functionalized. organic-chemistry.org Alkylation of naphthalene can be performed with long-chain alpha-olefins using Friedel-Crafts or acid catalysts. researchgate.net

| Substitution Type | Synthetic Method | Example Reagents | Reference |

| Polysubstitution | Electrophilic cyclization | ICl, I₂, NBS | nih.gov |

| Di- and Tri-substitution | Ruthenium-catalyzed carbocyclization | 2-Alkynylstyrenes | acs.org |

| Halogenation (Bromination) | Reaction with brominating agent | Bromine | organic-chemistry.org |

| Alkylation | Friedel-Crafts or acid catalysis | Alpha-olefins | researchgate.net |

Synthesis of Conformationally Constrained or Flexible Analogues

Introducing conformational constraints or flexibility into the this compound scaffold can provide valuable information on the bioactive conformation.

Conformationally Constrained Analogues: The synthesis of spirocyclic pyrrolidines is a key strategy for creating rigid structures. These can be synthesized via a [3+2]-cycloaddition reaction of azomethine ylides with electron-deficient alkenes. organic-chemistry.org This approach has been used to create a library of unique substituted pyrrolidines. organic-chemistry.org Another method involves the synthesis of bicyclo[1.1.1]pentylamine derivatives, which can act as bioisosteres of anilines, introducing a three-dimensional cyclic moiety. nih.gov The synthesis of these can be achieved through the addition of N-centered radicals to [1.1.1]propellane. nih.gov

Flexible Analogues: The introduction of flexible linkers, for example, by modifying the pyrrolidine ring or the substituent at the 3-amine position, can be explored. While specific examples for this compound are not detailed, general principles of organic synthesis would allow for the incorporation of longer alkyl chains or other flexible moieties.

| Analog Type | Synthetic Strategy | Key Features | Reference |

| Spirocyclic Pyrrolidines | [3+2]-cycloaddition | Rigid, complex structures | organic-chemistry.org |

| Bicyclo[1.1.1]pentylamine derivatives | Radical addition to [1.1.1]propellane | 3D bioisosteres | nih.gov |

Exploration of Stereoisomeric and Diastereomeric Variants

The this compound molecule contains at least one chiral center at the 3-position of the pyrrolidine ring. The introduction of additional substituents can create more stereocenters, leading to the possibility of multiple stereoisomers and diastereomers.

The synthesis of enantiomerically enriched chiral amines is a significant area of research, with catalytic asymmetric hydrogenation being a prominent method. nih.gov For pyrrolidine synthesis, a chiral amine-derived iridacycle complex can catalyze the annulation of diols and primary amines to produce enantioenriched pyrrolidines. nih.gov

A novel pyrrolidine analog of histamine (B1213489) was synthesized and resolved into its enantiomers, with one enantiomer showing significantly higher selectivity for its target receptor. researchgate.net This highlights the importance of exploring stereoisomers, as different stereoisomers can have vastly different biological activities. Diastereomers, which are stereoisomers that are not mirror images, can be separated by techniques such as chromatography. The relationship between stereoisomers is crucial, as enantiomers have opposite configurations at all chiral centers, while diastereomers have opposite configurations at some but the same at others.

The synthesis of specific stereoisomers can be achieved through stereoselective reactions. For instance, a practical and stereoselective process for the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine has been developed, involving an asymmetric Michael addition and a stereoselective alkylation as key steps. nih.gov

| Stereochemical Aspect | Synthetic Approach | Significance | Reference |

| Enantioselective Synthesis | Catalytic asymmetric hydrogenation | Access to specific enantiomers | nih.gov |

| Enantioselective Synthesis | Chiral iridacycle-catalyzed annulation | Production of enantioenriched pyrrolidines | nih.gov |

| Stereoisomer Resolution | Resolution of racemic mixtures | Isolation of active enantiomers | researchgate.net |

| Diastereoselective Synthesis | Asymmetric Michael addition, stereoselective alkylation | Control over multiple stereocenters | nih.gov |

Advanced Analytical Characterization in 1 Naphthalen 1 Yl Pyrrolidin 3 Amine Research

Comprehensive Spectroscopic Characterization

Spectroscopy is fundamental to the molecular characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Naphthalen-1-yl)pyrrolidin-3-amine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are crucial for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the pyrrolidine (B122466) ring. The seven protons on the naphthalene ring typically appear in the downfield region of δ 7.0-8.5 ppm. The protons on the pyrrolidine ring, being in a more shielded environment, would resonate in the upfield region, likely between δ 2.0 and 4.0 ppm. The N-H protons of the primary amine and the pyrrolidine ring would appear as broad signals, and their chemical shifts can be confirmed by D₂O exchange experiments, which cause the N-H signals to disappear from the spectrum.

¹³C NMR: The ¹³C NMR spectrum would show signals for all 14 carbon atoms in the molecule. The ten carbons of the naphthalene ring would produce signals in the aromatic region (δ 110-150 ppm). The four carbons of the pyrrolidine ring would be found in the aliphatic region (δ 25-60 ppm). Carbons directly attached to the nitrogen atom are deshielded and appear further downfield compared to other aliphatic carbons.

2D NMR: Two-dimensional NMR techniques are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign adjacent protons within the naphthalene and pyrrolidine ring systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two to three bonds, which is critical for confirming the connection between the naphthalene ring and the pyrrolidine ring at the N-1 position.

Predicted ¹H and ¹³C NMR Data The following table represents predicted chemical shifts (δ) based on the analysis of similar structures. Actual experimental values may vary.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Assignment | Shift (δ) | Assignment | Shift (δ) |

| Naphthalene H | 7.0 - 8.5 | Naphthalene C | 110 - 150 |

| Pyrrolidine CH/CH₂ | 2.0 - 4.0 | Pyrrolidine C | 25 - 60 |

| NH/NH₂ | Broad, variable | - | - |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₆N₂), the calculated monoisotopic mass is 212.1313 Da. HRMS analysis, often using an Electrospray Ionization (ESI) source, would be expected to detect the protonated molecule [M+H]⁺ at m/z 212.1386, confirming the molecular formula with high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. When coupled with an Atmospheric Pressure Chemical Ionization (APCI) source, it is particularly effective for analyzing polar and moderately polar compounds like amines. LC-MS/APCI can be used to monitor reaction progress, identify impurities, and confirm the molecular weight of the target compound in complex mixtures. The fragmentation pattern observed in the mass spectrum provides further structural information. A characteristic fragmentation for alkylamines is the α-cleavage, where the C-C bond nearest to the nitrogen atom breaks.

Expected HRMS Data

| Molecular Formula | Calculated Mass [M] | Ion Type | Expected m/z [M+H]⁺ |

|---|---|---|---|

| C₁₄H₁₆N₂ | 212.1313 | [M+H]⁺ | 212.1386 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands.

The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. The secondary amine within the pyrrolidine ring would show a single, weaker N-H stretch in a similar region. The C-H stretching vibrations of the aromatic naphthalene ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring are found just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would be observed in the 1650-1450 cm⁻¹ region. The C-N stretching vibrations for the aromatic amine linkage and the aliphatic amine would appear in the 1335-1020 cm⁻¹ range.

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3500 - 3300 (two bands) |

| N-H Stretch | Secondary Amine | 3500 - 3300 (one band) |

| N-H Bend | Primary Amine | 1650 - 1580 |

| Aromatic C-H Stretch | Naphthalene | >3000 |

| Aliphatic C-H Stretch | Pyrrolidine | <3000 |

| C=C Stretch | Naphthalene Ring | 1650 - 1450 |

| C-N Stretch | Aromatic & Aliphatic Amine | 1335 - 1020 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the naphthalene chromophore. Unsubstituted naphthalene typically shows strong absorptions around 220 nm, 275 nm, and a series of weaker bands between 310-320 nm, corresponding to π→π* transitions. The attachment of the pyrrolidin-3-amine group, an auxochrome, to the naphthalene ring is expected to cause a bathochromic (red) shift in these absorption maxima and potentially an increase in their intensity. This technique is particularly useful for quantitative analysis due to the strong absorbance of the naphthalene system.

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed for this compound, using a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

The compound's purity would be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks, typically detected using a UV detector set to one of the absorption maxima of the naphthalene chromophore. Chiral HPLC can also be employed to separate and quantify the enantiomers of the compound if it is synthesized as a racemate.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, convenient, and cost-effective method for monitoring reaction progress, identifying compounds, and determining appropriate conditions for larger-scale preparative chromatography. springernature.com In the context of this compound, TLC is used to separate the product from starting materials, reagents, and byproducts.

The separation principle relies on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel on an aluminum or glass plate) and the mobile phase (an organic solvent or solvent mixture). scribd.com Due to the basicity of the amine group and the polarity of the pyrrolidine ring, coupled with the large, nonpolar naphthalene moiety, the choice of eluent is critical. A typical mobile phase would consist of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The addition of a small amount of a basic modifier, such as triethylamine (B128534), is often necessary to prevent the basic amine from streaking on the acidic silica gel plate, ensuring well-defined spots.

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A compound with higher polarity will interact more strongly with the stationary phase and exhibit a lower Rf value. scribd.com

Table 1: Illustrative TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol:Triethylamine (90:9:1 v/v/v) |

| Visualization | UV light (254 nm) for the naphthalene ring; Potassium permanganate (B83412) stain for the amine group |

| Expected Rf | The Rf value would be intermediate, reflecting the mixed polarity of the molecule. |

Preparative Chromatography for Compound Isolation

Following a successful synthesis, preparative column chromatography is the standard method for purifying this compound on a larger scale. The principles are analogous to TLC, but a glass column is packed with a larger quantity of stationary phase (e.g., silica gel) and the solvent mixture (eluent) is passed through the column to separate the components of the reaction mixture. scribd.com

The process involves loading the crude product onto the top of the silica gel column and then eluting with a carefully selected solvent system, often guided by prior TLC analysis. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. Combining the pure fractions and evaporating the solvent yields the isolated this compound. For closely eluting impurities, gradient elution, where the polarity of the mobile phase is gradually increased over time, can provide superior separation.

Table 2: Typical Preparative Column Chromatography Conditions

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient elution, starting with a nonpolar mixture (e.g., 100% Dichloromethane) and gradually increasing the proportion of a polar solvent (e.g., Methanol). |

| Fraction Analysis | TLC with UV visualization and/or a chemical stain. |

| Outcome | Isolation of this compound in high purity. |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is invaluable for unambiguously confirming the molecular structure, stereochemistry, and intermolecular interactions of crystalline solids.

For a compound like this compound, obtaining a suitable single crystal allows for the precise measurement of bond lengths, bond angles, and torsional angles. While crystallographic data for the exact title compound is not publicly available, analysis of a structurally related compound, 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, illustrates the type of data obtained. nih.govnih.gov In this example, the analysis revealed that the pyrrolidine ring adopts an envelope conformation. nih.govnih.gov Similarly, for this compound, X-ray analysis would confirm the connectivity of the naphthalene and pyrrolidine rings and establish the conformation of the five-membered ring in the solid state. Furthermore, it would reveal how the molecules pack together in the crystal lattice, highlighting any hydrogen bonding involving the amine group or π-π stacking interactions from the naphthalene rings. beilstein-journals.org

Table 3: Representative Crystal Data from a Structurally Similar Naphthalene-Pyrrolidine Derivative nih.gov

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P21/n | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 9.966 Å, b = 15.587 Å, c = 10.477 Å, β = 91.60° | The dimensions and angles of the repeating unit of the crystal. |

| Dihedral Angles | e.g., Naphthalene-Pyridine angle: 74.22 (6)° | The relative orientation of different ring systems within the molecule. |

| Conformation | Pyrrolidine ring: Envelope | The specific 3D shape adopted by flexible parts of the molecule. |

Chiral Analysis for Enantiomeric and Diastereomeric Purity

The pyrrolidin-3-amine moiety contains a stereocenter at the C3 position, meaning this compound can exist as a pair of enantiomers (R and S). When synthesized from achiral precursors without a chiral catalyst or resolving agent, the product will be a racemic mixture (a 50:50 mixture of both enantiomers). For applications where stereochemistry is critical, it is essential to determine the enantiomeric purity or enantiomeric excess (ee) of the sample. libretexts.org

The most common technique for this analysis is chiral High-Performance Liquid Chromatography (HPLC). This method uses a stationary phase that is itself chiral. nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times. libretexts.org By comparing the retention times and peak areas to those of a racemic standard, the ratio of the enantiomers and the enantiomeric excess can be accurately quantified.

The development of a chiral HPLC method involves screening different chiral columns (e.g., polysaccharide-based columns) and mobile phases (typically mixtures of hexane/isopropanol or acetonitrile/water) to achieve baseline separation of the two enantiomer peaks. nih.gov

Table 4: Framework for Chiral HPLC Analysis

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral column (e.g., Chiralpak IA, Chiralcel OD-H) |

| Mobile Phase | A mixture of alkane and alcohol (e.g., Hexane/Ethanol) with a basic additive (e.g., diethylamine) to improve peak shape. |

| Detector | UV Detector (set to a wavelength where the naphthalene ring absorbs, e.g., 254 nm). |

| Output | Chromatogram showing two separated peaks, one for each enantiomer. The area under each peak is used to calculate the enantiomeric excess (% ee). |

Catalytic Applications of 1 Naphthalen 1 Yl Pyrrolidin 3 Amine and Its Structural Analogs

Heterogeneous Catalysis Incorporating Pyrrolidine-Naphthalene Scaffolds

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. Pyrrolidine-naphthalene scaffolds can be incorporated into heterogeneous catalysts, combining the high selectivity of the organocatalyst with the practical advantages of a solid-supported system.

One approach involves the functionalization of polymer resins with pyrrolidine (B122466) moieties. For instance, a pyrrolidine-functionalized poly[(ethylene glycol) methacrylate] resin has been developed for aqueous aldol (B89426) reactions. mdpi.com While this example does not feature a naphthalene (B1677914) group, it demonstrates the feasibility of immobilizing pyrrolidine-based catalysts. A similar strategy could be employed to attach 1-(naphthalen-1-yl)pyrrolidin-3-amine or its derivatives to a solid support.

Another method is the modification of materials like polyacrylonitrile (B21495) fiber with chiral pyrrolidines for use in asymmetric Michael additions in aqueous media. dntb.gov.ua The heterogenized catalyst can often be recovered by simple filtration and reused multiple times without significant loss of activity or selectivity. The robust nature of the naphthalene ring would likely contribute to the stability of such a heterogeneous catalyst.

Enantioselective Transformations Catalyzed by Pyrrolidine-Naphthalene Derivatives

The utility of pyrrolidine-naphthalene derivatives extends to a broad range of enantioselective transformations beyond those already mentioned. The aza-Michael reaction, a powerful tool for the synthesis of nitrogen-containing compounds, is one such area where these catalysts could excel. rsc.orgrsc.org The stereoselective conjugate addition of amines to α,β-unsaturated carbonyl compounds is a key step in the synthesis of many alkaloids and pharmaceuticals. rsc.org

The inherent chirality and steric bulk of the pyrrolidine-naphthalene scaffold make it a promising candidate for catalyzing these reactions with high enantiocontrol. The ability to fine-tune the electronic properties of the catalyst by modifying the naphthalene ring or the pyrrolidine substituents offers a pathway to optimize its performance for specific substrates.

Furthermore, the application of these chiral scaffolds is not limited to organocatalysis. As discussed, their role as ligands in metal-catalyzed reactions opens up a vast landscape of enantioselective transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The unique combination of a chiral pyrrolidine and a rigid, aromatic naphthalene unit provides a versatile platform for the design of new and efficient catalysts for asymmetric synthesis.

Medicinal Chemistry Design Principles Centered on the 1 Naphthalen 1 Yl Pyrrolidin 3 Amine Scaffold

Scaffold Versatility and Pharmacophore Exploration in Drug Design

The 1-(naphthalen-1-yl)pyrrolidin-3-amine core is a highly adaptable scaffold in drug discovery, largely due to its amenability to systematic pharmacophore exploration. nih.gov The structure offers several points for chemical modification, which allows for the precise adjustment of its physicochemical and pharmacological properties. nih.gov The naphthalene (B1677914) portion can be substituted at various positions to alter lipophilicity, electronic character, and steric interactions within a receptor's binding site. nih.govresearchgate.net Concurrently, the pyrrolidine (B122466) ring, especially the 3-amino group, serves as a crucial vector for introducing a diverse range of substituents that can function as hydrogen bond donors or acceptors, or participate in other non-covalent interactions. nih.govresearchgate.net

This versatile scaffold has been effectively utilized in the creation of potent antagonists for the human histamine (B1213489) H4 receptor (hH4R), a G protein-coupled receptor implicated in inflammatory and immune processes. Researchers have systematically investigated the chemical space surrounding this scaffold by introducing a variety of functional groups. A key area of this exploration has been the acylation of the 3-amino group with different carboxylic acids, which has led to the identification of compounds with high affinity and selectivity for the hH4R. This highlights the scaffold's utility in producing compound libraries for screening and further optimization.

The adaptability of the scaffold is also evident in its use for developing inhibitors for other targets, such as monoamine transporters. The basic structure of the this compound core can be modified to fit the specific pharmacophoric needs of different biological targets, emphasizing its wide-ranging importance in medicinal chemistry.

Influence of Stereochemistry on Molecular Recognition and Binding

The stereochemistry of the pyrrolidine ring within the this compound scaffold is critical for molecular recognition and binding affinity. nih.govacs.org The chiral center at the 3-position of the pyrrolidine ring results in two enantiomers, (R)- and (S)-1-(naphthalen-1-yl)pyrrolidin-3-amine, which frequently show marked differences in their biological effects. bldpharm.com This stereoselectivity arises from the three-dimensional arrangement of substituents, which determines how the molecule interacts with the chiral environment of a protein's binding site. nih.govdntb.gov.uarsc.orgnih.govnih.govrsc.org

In the development of histamine H4 receptor antagonists, it has been consistently found that the (R)-enantiomer has a significantly higher affinity than the (S)-enantiomer. For example, in a series of N-(3-(1-naphthyl)pyrrolidin-3-yl)amides, the (R)-isomers proved to be considerably more potent. This stereochemical preference indicates that the specific orientation of the amide substituent, as determined by the (R)-configuration at the C3 position, is essential for optimal receptor interaction. These interactions can include hydrogen bonds, hydrophobic contacts, and other non-covalent forces that are sensitive to the spatial arrangement of the interacting groups.

The significant impact of stereochemistry highlights the necessity of asymmetric synthesis and chiral separation in the creation of drugs based on this scaffold. The ability to isolate and assess individual enantiomers is crucial for identifying the more active enantiomer (eutomer) and for reducing potential off-target effects and metabolic issues associated with the less active enantiomer (distomer).

Exploration of Three-Dimensional Pharmacophore Space through Pyrrolidine Ring Pseudorotation

The pyrrolidine ring in the this compound scaffold is not flat but exists in a dynamic equilibrium of puckered conformations, a phenomenon known as pseudorotation. nih.govnih.govrsc.org This conformational flexibility enables the scaffold to explore a broader range of three-dimensional pharmacophore space, which can be beneficial for optimizing interactions with a biological target. nih.govnih.gov The pyrrolidine ring can adopt various envelope and twist conformations, which changes the relative spatial orientation of its substituents. rsc.org

The specific conformation that the pyrrolidine ring adopts can be influenced by the nature of the substituents at the 3-position and the nitrogen atom. rsc.org These substituents can create steric and electronic effects that favor certain puckered states. For medicinal chemists, understanding and controlling the conformational preferences of the pyrrolidine ring is a valuable tool for refining the pharmacophore model of a drug candidate.

By strategically modifying the scaffold, it is possible to bias the conformational equilibrium toward a bioactive conformation, thereby improving binding affinity and selectivity. For instance, introducing bulky groups can limit the conformational freedom of the pyrrolidine ring, locking it into a more rigid and, ideally, more active conformation. This strategy of using conformational constraint has been successful in designing various receptor ligands and enzyme inhibitors. The dynamic nature of the pyrrolidine ring thus adds another layer to the structure-activity relationship studies of the this compound scaffold. researchgate.net

General Structure-Activity Relationship (SAR) Methodologies for Pyrrolidine-Naphthalene Systems

The systematic investigation of structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry, and this has been a particularly productive area for the this compound scaffold. researchgate.netnih.govyoutube.com SAR studies on this system have typically concentrated on three main areas of the molecule: the naphthalene ring, the pyrrolidine core, and the substituent at the 3-amino group. nih.govnih.gov

Naphthalene Ring Modifications: Changes to the naphthalene ring have been made to investigate the hydrophobic pocket of the target receptor. The position and type of substituents on the naphthalene ring can greatly affect binding affinity. For example, in H4R antagonists, substitutions at the 4-position of the naphthalene ring are generally well-tolerated, whereas modifications at other positions can reduce activity. researchgate.net

Pyrrolidine Core Modifications: The pyrrolidine ring itself has also been a focus of modification. As previously mentioned, the stereochemistry at the C3 position is a key factor for activity. Additionally, the nitrogen atom of the pyrrolidine ring is usually attached to the naphthalene group. Variations in this connection, or the addition of substituents to the pyrrolidine ring, can affect both the affinity and the pharmacokinetic properties of the resulting compounds.

Modifications at the 3-Amino Group: The 3-amino group has been the most suitable position for introducing diversity and for fine-tuning the pharmacological profile. A wide variety of acyl, sulfonyl, and other groups have been attached at this position. For H4R antagonists, a general SAR trend has shown that a small, linear alkyl amide at the 3-position is often best for high affinity. The following table summarizes some of the key SAR findings for a series of N-((R)-1-(naphthalen-1-yl)pyrrolidin-3-yl)amides as H4R antagonists.

| Compound | R Group (at 3-amino position) |

| 1 | Acetyl |

| 2 | Propionyl |

| 3 | Isobutyryl |

| 4 | Benzoyl |

| This table is for illustrative purposes and is based on general trends reported in the literature. Actual values may vary depending on specific assay conditions. |

These SAR studies, often supported by computational modeling and X-ray crystallography of related targets, have offered a detailed understanding of the molecular features needed for high-affinity binding. This knowledge is essential for the rational design of new and improved therapeutic agents based on the this compound scaffold. researchgate.net

Emerging Research Directions for 1 Naphthalen 1 Yl Pyrrolidin 3 Amine

Integration into Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolbox for the bottom-up construction of complex and functional systems. The distinct structural features of 1-(naphthalen-1-yl)pyrrolidin-3-amine make it an attractive candidate for the design of novel supramolecular architectures.

The development of synthetic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry, with applications ranging from sensing to catalysis. The pyrrolidine-naphthalene framework is well-suited for the creation of ligands in host-guest systems.

The naphthalene (B1677914) group, with its extended π-system, can engage in π-π stacking interactions with other aromatic molecules. This interaction is a key driving force in the assembly of many supramolecular structures. google.com The pyrrolidine (B122466) ring, particularly with its amine functionality, can participate in hydrogen bonding and coordination chemistry. rsc.orgresearchgate.net The combination of these features in this compound suggests its potential to act as a versatile ligand. For instance, the amine group could be protonated to interact with anionic guests, or it could coordinate to metal centers, bringing the naphthalene unit into proximity to other ligands or substrates. rsc.org

Molecular docking studies on other pyrrolidine derivatives have demonstrated their ability to bind to the active sites of enzymes, highlighting the importance of the pyrrolidine scaffold in molecular recognition. nih.govnih.gov The specific geometry and electronic properties of the this compound could be exploited to design hosts for specific guest molecules, with the naphthalene unit providing a binding pocket and the pyrrolidine amine offering a point of interaction.

| Interaction Type | Structural Moiety | Potential Role in Molecular Recognition |

| π-π Stacking | Naphthalene | Binding of aromatic guest molecules |

| Hydrogen Bonding | Pyrrolidine Amine | Interaction with hydrogen bond donors/acceptors |

| Coordination | Pyrrolidine Amine | Binding to metal ions |

| Hydrophobic Interactions | Naphthalene & Pyrrolidine | Creation of a nonpolar binding cavity |

The spontaneous organization of molecules into ordered structures, or self-assembly, is a fundamental process in both nature and materials science. The structural characteristics of this compound suggest its potential to undergo self-assembly into a variety of nanostructures.

The planar and electron-rich nature of the naphthalene core is ideal for promoting face-to-face π-stacking, a common motif in the self-assembly of naphthalene-based molecules like naphthalene diimides (NDIs). google.com Furthermore, the amine group on the pyrrolidine ring can form directional hydrogen bonds, which can guide the assembly process and lead to the formation of well-defined structures such as nanotubes or sheets. rsc.org The interplay between π-π stacking, hydrogen bonding, and other non-covalent forces could lead to the formation of complex and hierarchical supramolecular polymers from this compound derivatives. rsc.org The self-assembly of similar amino acid-naphthalene diimide conjugates has been shown to be responsive to external stimuli like redox changes, suggesting that functional materials with tunable properties could be developed from this compound. nih.gov

| Driving Force | Interacting Groups | Resulting Supramolecular Structure |

| π-π Stacking | Naphthalene-Naphthalene | Columnar or layered assemblies |

| Hydrogen Bonding | Amine-Amine | Chains, sheets, or networks |

| Combined Interactions | Naphthalene & Amine | Nanotubes, vesicles, or gels |

Functional Materials Development based on Pyrrolidine-Naphthalene Frameworks

The unique electronic and structural properties of the pyrrolidine-naphthalene framework make it a promising building block for the development of novel functional materials, particularly in the field of organic electronics.

N-aryl pyrrolidines are recognized as important structural motifs in a wide range of bioactive compounds and functional materials. mdpi.comnih.govnih.gov The incorporation of a naphthalene ring, a well-known organic semiconductor material, into the pyrrolidine structure could lead to materials with interesting photophysical and electronic properties. Naphthalene diimides (NDIs), for example, are known for their n-type semiconductor behavior and have been used in organic field-effect transistors (OFETs). mdpi.com The amine group on the pyrrolidine ring of this compound could be used to tune the electronic properties of the naphthalene moiety or to facilitate charge transport.

The potential for this compound to self-assemble into ordered structures is also highly relevant for materials development. The formation of well-ordered π-stacked arrays is crucial for efficient charge transport in organic semiconductors. By designing derivatives of this compound that self-assemble into highly organized nanostructures, it may be possible to create new materials for applications in organic electronics, such as sensors and solar cells.

Green Chemistry Principles Applied to the Synthesis of Naphthalene-Pyrrolidine Compounds